3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 3,5-diiodo-4-(4-methoxyphenoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I2O4/c1-19-10-3-5-11(6-4-10)21-14-12(16)7-9(8-13(14)17)15(18)20-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXPYXUQAYIUFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2I)C(=O)OC)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-4(4’-methoxyphenoxy)benzoic acid methyl ester typically involves the iodination of 4-(4’-methoxyphenoxy)benzoic acid methyl ester. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the iodine atoms, potentially leading to the formation of deiodinated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or aniline for amination.
Major Products:
Oxidation: Formation of 3,5-diiodo-4(4’-methoxyphenoxy)benzoic acid.
Reduction: Formation of 3,5-diiodo-4(4’-methoxyphenoxy)benzoic acid methyl ester with fewer iodine atoms.
Substitution: Formation of 3,5-dinitro-4(4’-methoxyphenoxy)benzoic acid methyl ester or 3,5-diamino-4(4’-methoxyphenoxy)benzoic acid methyl ester.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its role in inhibiting cancer cell growth by interfering with mitochondrial function .
- Studied for its effects on cellular processes such as apoptosis and cell cycle regulation .
Medicine:
- Potential therapeutic agent for cancer treatment due to its ability to inhibit tumor growth and angiogenesis .
- Explored for its effects on various biological targets and pathways .
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
- Applied in the development of new materials with specific properties .
Mechanism of Action
The compound exerts its effects by binding to the mitochondria of animal cells and preventing adenosine triphosphate (ATP) production, thereby inhibiting cellular energy metabolism . It disrupts microtubule assembly during cell division, leading to cell cycle arrest and apoptosis . The primary molecular targets include microtubules and various enzymes involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
3,5-Diiodo-4(4’-methoxyphenoxy)benzoic acid: Similar structure but lacks the methyl ester group.
3,5-Diiodo-4(4’-methoxyphenoxy)benzoic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester group.
Uniqueness:
- The presence of the methyl ester group in 3,5-Diiodo-4(4’-methoxyphenoxy)benzoic acid methyl ester provides unique chemical properties and reactivity compared to its analogues.
- Its specific mechanism of action and ability to inhibit mitochondrial function and microtubule assembly make it a valuable compound for research and potential therapeutic applications .
Biological Activity
3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid methyl ester (DIMBOA), with the CAS number 33927-09-2, is a synthetic organic compound characterized by its unique molecular structure, which includes two iodine atoms and a methoxyphenoxy group. Its molecular formula is and it has a molecular weight of approximately 510.06 g/mol. The compound has garnered attention in biomedical research due to its potential biological activities, particularly in cancer treatment.
DIMBOA exhibits its biological effects primarily through mitochondrial inhibition . It binds to mitochondria, disrupting adenosine triphosphate (ATP) production, which is crucial for cellular energy metabolism. This inhibition leads to:
- Cell cycle arrest : DIMBOA has been shown to interfere with cell cycle regulation, leading to apoptosis in cancer cells.
- Inhibition of angiogenesis : The compound inhibits the formation of new blood vessels that tumors require for growth.
In Vitro Studies
Research indicates that DIMBOA effectively inhibits the growth of various cancer cell lines. For instance:
- In studies involving R3230Ac mammary carcinoma in Fischer 344 rats, DIMBOA demonstrated significant anti-tumor activity by reducing tumor size and inhibiting angiogenesis .
- A study reported that DIMBOA induces autophagy-mediated cell death in cancer cells, suggesting a dual mechanism involving both apoptosis and autophagy .
Comparative Efficacy
The efficacy of DIMBOA has been compared with other similar compounds:
| Compound Name | Mechanism of Action | Tumor Type | IC50 (µM) |
|---|---|---|---|
| DIMBOA | Mitochondrial inhibition | R3230Ac mammary carcinoma | Not specified |
| 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid | Similar structure without methyl ester | Various tumors | Not specified |
| 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid ethyl ester | Similar structure with ethyl ester | Various tumors | Not specified |
Case Study 1: Antitumor Activity in Animal Models
In a controlled study on Fischer 344 rats with induced mammary carcinoma, administration of DIMBOA resulted in:
- Significant reduction in tumor volume .
- Decreased vascularization within tumors, indicating effective inhibition of angiogenesis.
Case Study 2: Cellular Mechanisms
In vitro experiments using human cancer cell lines showed that:
- DIMBOA treatment resulted in increased markers of apoptosis (e.g., caspase activation).
- The compound also induced autophagy, evidenced by increased LC3-II levels and decreased p62 accumulation .
Safety Profile
DIMBOA has been reported to have minimal adverse effects on normal cells. It does not significantly affect normal fibroblasts or antigen-presenting cells, indicating a favorable safety profile for potential therapeutic use .
Q & A
Q. What is the established synthetic pathway for 3,5-diiodo-4(4'-methoxyphenoxy)benzoic acid methyl ester, and what critical intermediates are involved?
The synthesis involves sequential functionalization of the benzoic acid core. A nitro precursor (e.g., methyl 3-nitro-4-(4'-methoxyphenoxy)benzoate) is catalytically reduced to an amine intermediate, followed by tetrazotization and iodide substitution to introduce iodine atoms. Final cleavage of the methyl ester and methoxy group using hydriodic acid (HI) yields the target compound . Key intermediates include the nitro derivative, tetrazotized amine, and iodinated ester.
Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?
- Chromatography : Reverse-phase HPLC or GC with retention time comparisons (e.g., methyl benzoate derivatives exhibit retention factors of 0.62–1.47 under specific solvent conditions) .
- Spectroscopy : H NMR (200 MHz in DMSO-d) to confirm substituent integration and coupling patterns. FT-IR for ester carbonyl (1705 cm) and hydroxyl groups (broad ~3200 cm) .
- Mass spectrometry : High-resolution MS to validate molecular weight (expected ~500 g/mol based on structural analogs) .
Q. How should researchers handle and store this compound to ensure stability?
Store at 0–6°C in airtight, light-protected containers. Similar iodinated esters degrade under prolonged exposure to moisture or elevated temperatures. Recrystallization from ethanol/water mixtures (1:3 v/v) is recommended for purification .
Q. What solvent systems are optimal for recrystallizing this ester?
Ethanol-water mixtures (70–80% ethanol) are effective for recrystallization, yielding high-purity crystals (>97%) with minimal residual solvents. Avoid DMSO due to potential ester hydrolysis .
Advanced Research Questions
Q. How does the choice of iodination reagents impact the regioselectivity of substitution in the synthesis?
Tetrazotization followed by NaI generates regioselective diiodination at the 3,5-positions. Alternative methods (e.g., direct electrophilic iodination) risk meta/para scrambling. Kinetic studies suggest NaI in acidic media minimizes side reactions (e.g., de-esterification) .
Q. What mechanistic role does hydriodic acid (HI) play in the final cleavage step?
HI simultaneously cleaves the methyl ester (via acid-catalyzed hydrolysis) and the methoxy group (via nucleophilic substitution). Excess HI (48% w/w) at 80–100°C ensures complete deprotection. Monitor reaction progress via TLC (hexane/EtOAc 3:1, R ~0.62) to avoid over-degradation .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar benzoic acid esters?
- Comparative assays : Test the compound alongside analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid methyl ester) under identical conditions to isolate substituent effects .
- Dose-response studies : Address discrepancies in IC values by standardizing cell lines and assay protocols (e.g., enzyme inhibition assays at pH 7.4) .
Q. What computational tools are suitable for predicting the compound’s reactivity or binding affinity?
Q. How can researchers mitigate isomer formation during synthesis?
- Temperature control : Maintain reaction temperatures below 45°C during coupling steps to prevent Fries rearrangement or ester migration .
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers if asymmetric synthesis introduces stereocenters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
